

# Spectroscopic Analysis of Diethyl 2,2-difluoropentanedioate: A Technical Guide

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## Compound of Interest

Compound Name: Diethyl 2,2-difluoropentanedioate

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## Abstract

This technical guide addresses the spectroscopic properties of **Diethyl 2,2-difluoropentanedioate** (CAS No. 428-97-7). Extensive searches for experimental spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR,  $^{19}\text{F}$  NMR, IR, and Mass Spectrometry) for this specific compound have yielded limited results. Therefore, this document provides the available chemical identifiers for **Diethyl 2,2-difluoropentanedioate** and a documented synthesis protocol. To serve as a valuable reference, this guide presents a comprehensive summary of the spectroscopic data for the closely related and structurally similar compound, Diethyl 2,2-difluoromalonate (CAS No. 680-65-9). The experimental protocols for obtaining such data are also detailed, providing a methodological framework for the analysis of similar fluorinated compounds.

## Diethyl 2,2-difluoropentanedioate: Available Data

While specific experimental spectroscopic data for **Diethyl 2,2-difluoropentanedioate** is not readily available in public databases, the following chemical identifiers have been confirmed.

Identifier	Value
Chemical Name	Diethyl 2,2-difluoropentanedioate
Synonym	Diethyl 2,2-difluoroglutarate
CAS Number	428-97-7
Molecular Formula	C <sub>9</sub> H <sub>14</sub> F <sub>2</sub> O <sub>4</sub>
Molecular Weight	224.20 g/mol

## Synthesis Protocol

A general procedure for the synthesis of Diethyl 2,2-difluoroglutarate has been reported. This method involves the reaction of ethyl bromodifluoroacetate and ethyl acrylate in the presence of copper powder.

Experimental Protocol:

- To a reaction vessel, add copper powder (700 mg) and tetrahydrofuran (5.8 mL).
- Stir the mixture at 50 °C.
- Sequentially add ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29 g), and acetic acid (0.27 g).
- Allow the reaction to proceed for 30 minutes.
- Upon completion, add a 10% aqueous ammonium chloride solution to the reaction mixture.
- Filter the mixture through a diatomaceous earth pad to remove copper residue.
- Extract the filtrate with methyl tert-butyl ether to yield Diethyl 2,2-difluoroglutarate.

## Spectroscopic Data of a Related Compound: Diethyl 2,2-difluoromalonate

As a proxy for understanding the potential spectroscopic features of **Diethyl 2,2-difluoropentanedioate**, the following data for Diethyl 2,2-difluoromalonate ( $C_7H_{10}F_2O_4$ , MW: 196.15 g/mol ) is presented.[\[1\]](#)

## NMR Spectroscopy

$^1H$ NMR	Chemical Shift ( $\delta$ )	Multiplicity	Coupling Constant (J)	Assignment
1.34 ppm	Triplet	7 Hz	-CH <sub>3</sub>	
4.33 ppm	Quartet	7 Hz	-O-CH <sub>2</sub> -	

Note: Data for Diethyl fluoromalonate.

$^{13}C$ NMR	Chemical Shift ( $\delta$ )	Multiplicity	Coupling Constant (J)	Assignment
13.9 ppm	Singlet	-	-CH <sub>3</sub>	
62.6 ppm	Singlet	-	-O-CH <sub>2</sub> -	
85.2 ppm	Doublet	195 Hz	>CF-	
163.9 ppm	Doublet	24 Hz	-C=O	

Note: Data for Diethyl fluoromalonate.

$^{19}F$ NMR	Chemical Shift ( $\delta$ )	Multiplicity	Coupling Constant (J)	Assignment
-195.17 ppm	Doublet	48.5 Hz	>CF-	

Note: Data for Diethyl fluoromalonate referenced against an external standard.[\[2\]](#)

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2985	Medium	C-H stretch (alkyl)
~1770	Strong	C=O stretch (ester)
~1250	Strong	C-O stretch (ester)
~1100	Strong	C-F stretch

Note: Predicted values based on typical functional group absorptions.

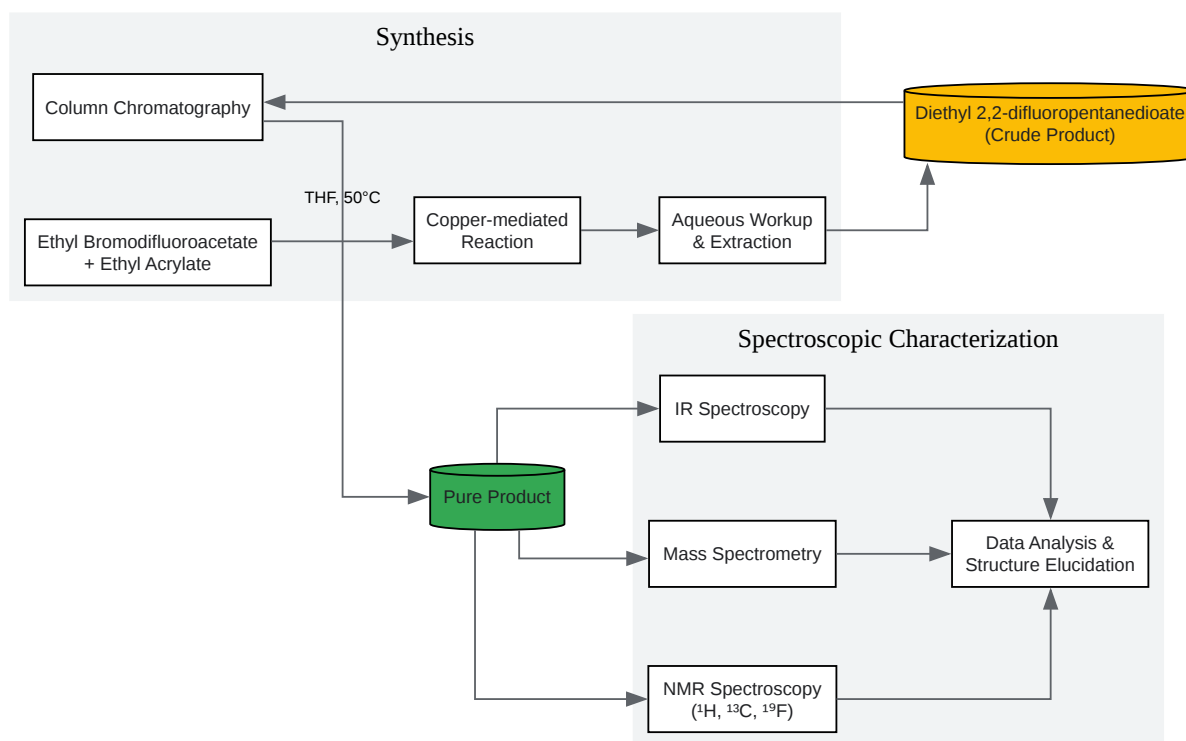
## Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
196	Low	[M] <sup>+</sup> (Molecular Ion)
151	Medium	[M - OEt] <sup>+</sup>
123	High	[M - COOEt] <sup>+</sup>
96	High	[M - 2COOEt + H] <sup>+</sup>
29	High	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

Note: Fragmentation pattern for Diethyl 2,2-difluoromalonate.[\[1\]](#)

## Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a fluorinated diester compound.



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Caption: Synthesis and Spectroscopic Analysis Workflow.

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## References

- 1. Diethyl 2,2-difluoromalonate | C<sub>7</sub>H<sub>10</sub>F<sub>2</sub>O<sub>4</sub> | CID 260648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
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